molecular formula C12H12N2O3S2 B3351471 Acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]- CAS No. 36301-90-3

Acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]-

Cat. No.: B3351471
CAS No.: 36301-90-3
M. Wt: 296.4 g/mol
InChI Key: BZNVDUCTHUKQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]- is a complex organic compound with the molecular formula C11H10N2O3S. This compound is notable for its unique structure, which includes a phenyl group, a thioxo group, and an imidazolidinyl ring. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]- typically involves multiple steps. One common method starts with the preparation of the imidazolidinyl ring, followed by the introduction of the phenyl and thioxo groups. The final step involves the attachment of the acetic acid moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are less common due to its specialized applications. when produced on a larger scale, the process involves similar steps as the laboratory synthesis but optimized for efficiency and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions vary widely depending on the specific reaction and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms of the compound .

Scientific Research Applications

Acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]- has several scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]- involves its interaction with specific molecular targets. The phenyl and thioxo groups play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • (5-oxo-2-thioxo-1-imidazolidinyl)acetic acid
  • (2,5-dioxo-1-phenyl-4-imidazolidinyl)acetic acid
  • (2,5-dioxo-1-{4-[(E)-phenyldiazenyl]phenyl}-4-imidazolidinyl)acetic acid
  • (2,4-dioxo-3-phenyl-1-imidazolidinyl)acetic acid

Uniqueness

What sets acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]- apart from similar compounds is its specific combination of functional groups and the resulting chemical properties. The presence of both a thioxo group and an imidazolidinyl ring provides unique reactivity and potential biological activities that are not found in other related compounds .

Properties

IUPAC Name

2-[(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl)methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c15-10(16)7-19-6-9-11(17)14(12(18)13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNVDUCTHUKQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(NC2=S)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387685
Record name Acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36301-90-3
Record name Acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]-
Reactant of Route 2
Reactant of Route 2
Acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]-
Reactant of Route 3
Acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]-
Reactant of Route 4
Acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]-
Reactant of Route 5
Acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]-
Reactant of Route 6
Acetic acid, [[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl)methyl]thio]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.